1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane
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Overview
Description
1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane is a complex organic compound featuring a pyrimidine ring substituted with methyl and methylsulfanyl groups, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring through the condensation of appropriate precursors, followed by the introduction of the methylsulfanyl group. The azepane ring is then constructed through cyclization reactions involving suitable intermediates. Reaction conditions often include the use of solvents like butanol and catalysts such as sodium methoxide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Thiazole derivatives: These compounds contain a sulfur atom in their ring structure and are known for their diverse biological activities.
Uniqueness
1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane is unique due to its specific combination of a pyrimidine ring with methylsulfanyl and azepane groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3,5-dimethylazepan-1-yl)-(2,4-dimethyl-6-methylsulfanylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-10-6-7-19(9-11(2)8-10)16(20)14-12(3)17-13(4)18-15(14)21-5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZMRCQYYVYNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(C1)C)C(=O)C2=C(N=C(N=C2SC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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